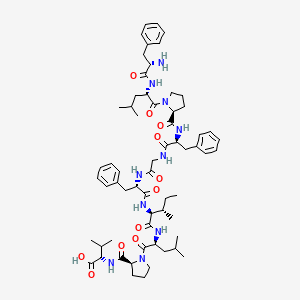

Omramotide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C62H88N10O11 |

|---|---|

Molecular Weight |

1149.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C62H88N10O11/c1-9-40(8)53(59(79)68-48(32-38(4)5)61(81)72-30-20-28-50(72)58(78)69-52(39(6)7)62(82)83)70-56(76)46(35-43-25-17-12-18-26-43)65-51(73)36-64-55(75)45(34-42-23-15-11-16-24-42)66-57(77)49-27-19-29-71(49)60(80)47(31-37(2)3)67-54(74)44(63)33-41-21-13-10-14-22-41/h10-18,21-26,37-40,44-50,52-53H,9,19-20,27-36,63H2,1-8H3,(H,64,75)(H,65,73)(H,66,77)(H,67,74)(H,68,79)(H,69,78)(H,70,76)(H,82,83)/t40-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1 |

InChI Key |

NMGKJFBSTPCKAQ-IZODFUJNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Octreotide in Neuroendocrine Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs).[1] Its therapeutic efficacy stems from its ability to bind with high affinity to somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of neuroendocrine tumor cells.[2][3] This targeted interaction initiates a cascade of intracellular events, leading to both potent anti-secretory effects, which alleviate the symptoms of functional NETs, and direct and indirect anti-proliferative effects that can control tumor growth.[1][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of octreotide in NETs, with a focus on its core signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Somatostatin Receptor Binding and Signaling

Octreotide exerts its effects by mimicking endogenous somatostatin and binding to SSTRs, which are G-protein coupled receptors (GPCRs). There are five subtypes of SSTRs (SSTR1-5), and octreotide exhibits a high binding affinity primarily for SSTR2 and SSTR5, and a lower affinity for SSTR3. This selective binding is crucial to its therapeutic action.

Upon binding, octreotide induces a conformational change in the SSTR, leading to the activation of intracellular signaling pathways, primarily through inhibitory G-proteins (Gi/o). The principal downstream effects include:

-

Inhibition of Adenylyl Cyclase: Activation of Gi proteins by the octreotide-SSTR complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for inhibiting hormone secretion from functional NETs.

-

Modulation of Ion Channels: Octreotide can modulate the activity of ion channels, leading to the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) influx. This alteration in ion flux contributes to the suppression of hormone release.

-

Activation of Phosphotyrosine Phosphatases (PTPs): Octreotide binding to SSTRs, particularly SSTR2, can activate PTPs such as SHP-1 and SHP-2. These phosphatases play a critical role in dephosphorylating key signaling molecules involved in cell growth and proliferation, such as receptor tyrosine kinases (RTKs).

Signaling Pathways

The binding of octreotide to SSTRs triggers a complex network of intracellular signaling cascades that ultimately regulate cell proliferation, apoptosis, and angiogenesis.

Anti-proliferative, Pro-apoptotic, and Anti-angiogenic Effects

The culmination of these signaling events results in several key anti-tumor effects:

1. Direct Anti-proliferative Effects: Octreotide directly inhibits the proliferation of NET cells through several mechanisms:

-

Cell Cycle Arrest: By upregulating cell cycle inhibitors like p27, octreotide can induce cell cycle arrest, primarily at the G1 phase.

-

Inhibition of Growth Factor Signaling: The activation of PTPs by octreotide leads to the dephosphorylation and inactivation of growth factor receptors and their downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth and survival.

2. Pro-apoptotic Effects: Octreotide can induce programmed cell death (apoptosis) in NET cells. This effect is primarily mediated through the activation of SSTR2. Studies have shown that octreotide treatment leads to a dose-dependent increase in caspase-3 activity, a key executioner caspase in the apoptotic cascade.

3. Indirect Anti-angiogenic Effects: Octreotide can inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis. This is achieved through:

-

Inhibition of Pro-angiogenic Factors: Octreotide can reduce the secretion of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) from tumor cells.

-

Direct Effects on Endothelial Cells: Endothelial cells can also express SSTRs, and octreotide can directly inhibit their proliferation and migration.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action and efficacy of octreotide in neuroendocrine tumors.

Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

| SSTR Subtype | Binding Affinity (IC50, nM) | Reference(s) |

| SSTR1 | >1000 | |

| SSTR2 | 0.2 - 2.5 | |

| SSTR3 | Low affinity | |

| SSTR4 | >100 | |

| SSTR5 | Lower affinity than SSTR2 |

Table 2: In Vitro and In Vivo Effects of Octreotide on Neuroendocrine Tumors

| Effect | Model System | Octreotide Concentration/Dose | Observed Effect | Reference(s) |

| Apoptosis | Human somatotroph tumor cells | 10 nM | 160% increase in caspase-3 activity | |

| Human somatotroph tumor cells | >0.1 nM | 172% increase in cleaved cytokeratin 18 levels | ||

| Anti-angiogenesis | Human rectal NE carcinoma xenografts | Not specified | 62.7% necrotic area (vs. 39.7% in control) | |

| Human rectal NE carcinoma xenografts | Not specified | Microvessel density of 264.0/mm² (vs. 341.4/mm² in control) | ||

| Human hepatocellular carcinoma xenografts | 50 µg/kg twice daily | Microvessel density of 21.7 (vs. 31.8 in control) | ||

| Tumor Growth Inhibition | Human midgut carcinoid xenografts (GOT1) | 30-120 MBq (177Lu-DOTA-Tyr3-octreotate) | Tumor volume reduced to 7-14% of original |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of octreotide's mechanism of action are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of octreotide to different SSTR subtypes.

Objective: To quantify the interaction between octreotide and SSTRs expressed on cell membranes.

Materials:

-

Cell membranes from cell lines stably expressing a single SSTR subtype.

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).

-

Unlabeled octreotide.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare cell membranes from SSTR-expressing cells by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled octreotide (competitor) to the wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of octreotide that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated from the IC50 value.

Cell Proliferation Assay (WST-1)

This assay is used to assess the anti-proliferative effects of octreotide on NET cells.

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

NET cell line of interest.

-

96-well cell culture plate.

-

Complete cell culture medium.

-

Octreotide solution.

-

WST-1 reagent.

-

Microplate reader.

Protocol:

-

Seed the NET cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of octreotide or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add WST-1 reagent to each well and incubate for an additional 0.5 to 4 hours. During this time, metabolically active cells will convert the WST-1 reagent into a colored formazan product.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of cell proliferation inhibition compared to the vehicle-treated control.

Immunohistochemistry (IHC) for SSTR2 Expression

This technique is used to visualize the expression and localization of SSTR2 in tumor tissue.

Objective: To detect the presence of SSTR2 protein in formalin-fixed, paraffin-embedded tumor sections.

Materials:

-

Formalin-fixed, paraffin-embedded NET tissue sections.

-

Primary antibody against SSTR2.

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Chromogenic substrate (e.g., DAB).

-

Antigen retrieval solution (e.g., citrate buffer).

-

Microscope.

Protocol:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the antigenic epitopes. This is often done by heating the slides in a specific buffer.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary antibody against SSTR2.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with the enzyme-conjugated secondary antibody.

-

Wash the sections to remove unbound secondary antibody.

-

Add the chromogenic substrate to develop the color.

-

Counterstain the sections with a nuclear stain like hematoxylin.

-

Dehydrate and mount the sections.

-

Examine the slides under a microscope to assess the intensity and localization of SSTR2 staining.

Conclusion

Octreotide's mechanism of action in neuroendocrine tumors is multifaceted, involving high-affinity binding to SSTR2 and SSTR5, which triggers a cascade of intracellular signaling events. These pathways ultimately lead to the inhibition of hormone secretion, cell cycle arrest, induction of apoptosis, and suppression of angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon our understanding of this critical therapeutic agent in the management of neuroendocrine tumors.

References

- 1. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Foundational Science of Octreotide's Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin, first synthesized in 1979.[1] Its development was driven by the need for a compound with a similar pharmacological profile to somatostatin but with a significantly longer half-life, making it clinically more practical.[2] While native somatostatin has a half-life of only 2-3 minutes, Octreotide's half-life is approximately 90-120 minutes when administered subcutaneously, providing a much longer duration of action.[2][3]

This guide delves into the foundational science of Octreotide's effects, exploring its mechanism of action, receptor binding profile, and the intricate intracellular signaling pathways it modulates. Its therapeutic efficacy in conditions such as acromegaly and neuroendocrine tumors (NETs) is fundamentally linked to its high-affinity binding to specific somatostatin receptors (SSTRs) and the subsequent cascade of molecular events.[4] We will provide a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Mechanism of Action: Interaction with Somatostatin Receptors

Octreotide exerts its physiological effects by mimicking somatostatin and binding to its receptors. There are five known subtypes of these G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. Octreotide exhibits a distinct binding profile, showing high affinity for SSTR2 and SSTR5, moderate affinity for SSTR3, and negligible affinity for SSTR1 and SSTR4. This selective affinity, particularly for SSTR2 which is often overexpressed in neuroendocrine tumors, is the cornerstone of its clinical utility.

Upon binding, Octreotide induces a conformational change in the receptor, leading to the activation of associated inhibitory heterotrimeric G-proteins of the Gi/o family. This activation is the primary step that initiates a series of downstream signaling events responsible for Octreotide's potent inhibitory effects on hormone secretion and cell proliferation.

Quantitative Data: Binding Affinity and Functional Potency

The biological activity of Octreotide is critically dependent on its binding affinity for the various SSTR subtypes. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) from in vitro radioligand binding assays, with lower values indicating higher affinity.

Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (IC50, nM) | References |

| SSTR1 | >1000 | |

| SSTR2 | 0.2 - 2.5 | |

| SSTR3 | Low Affinity (~25-250 nM suggested range) | |

| SSTR4 | >100 - >1000 | |

| SSTR5 | 5.0 - 15.0 | |

| Note: Values are compiled from multiple sources using radioligand binding assays in cell lines expressing human SSTR subtypes. The exact values can vary based on experimental conditions. |

Table 2: In Vivo Antiproliferative Effects of Octreotide in Animal Models

| Tumor Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | References |

| Fibrosarcoma (HSN) Liver Metastases | Rat | 2 µg SC, delayed 18h | 96.5% reduction in median hepatic replacement | |

| Colonic Adenocarcinoma (K12/Tr) Liver Metastases | Rat | 2 µg SC, delayed 18h | 96.6% reduction in median hepatic replacement | |

| Pancreatic Tumor (MiaPaCa) | Nude Mouse | 50 µg, twice daily for 5 weeks | Tumor volume was 48% of control | |

| Gastric Adenocarcinoma (SGC-7901) | Nude Mouse | 8 weeks | 62.3% reduction in tumor weight | |

| DMBA-induced Mammary Tumors | Rat | 10 µg/kg/h for 6 weeks | ~50% reduction in the number of tumors |

Intracellular Signaling Pathways

The activation of Gi/o proteins by the Octreotide-SSTR complex triggers several key intracellular signaling cascades that mediate its therapeutic effects.

Inhibition of Adenylyl Cyclase Pathway

One of the most immediate consequences of SSTR2/5 activation is the inhibition of the enzyme adenylyl cyclase by the Gαi subunit. This leads to a rapid decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of numerous downstream targets, ultimately suppressing the secretion of hormones like growth hormone (GH), insulin, and glucagon.

Caption: Core signaling pathways activated by Octreotide binding to SSTR2/5.

Regulation of Ion Channel Activity

The Gβγ subunits released upon Gi/o protein activation directly modulate the activity of ion channels. This is particularly crucial for Octreotide's antisecretory effects. The Gβγ dimer can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and cell membrane hyperpolarization. Concurrently, it can inhibit voltage-gated calcium channels, reducing calcium influx. The combined effect of hyperpolarization and reduced intracellular calcium concentration potently inhibits the exocytosis of hormone-containing secretory granules.

Modulation of MAPK and PI3K/Akt Pathways

Beyond its acute antisecretory effects, Octreotide exerts long-term antiproliferative actions by modulating key signaling pathways involved in cell growth, survival, and apoptosis.

-

PI3K/Akt Pathway : In pituitary tumor cells, Octreotide has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This occurs via a Gi- and SHP-1-dependent inhibition of the p85 regulatory subunit of PI3K. Inhibition of this survival pathway leads to the activation of GSK3β and an increase in p53 transcriptional activity, ultimately up-regulating the tumor suppressor gene Zac1, which is required for Octreotide's cell cycle arresting effects.

-

MAPK Pathway : The effect of Octreotide on the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is more complex and can be cell-type specific. In some contexts, Octreotide can inhibit the MAPK pathway, contributing to its antiproliferative effects. This may involve the activation of protein tyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate upstream signaling components.

Caption: Octreotide's inhibition of the PI3K/Akt pathway leading to cell cycle arrest.

Detailed Experimental Protocols

The elucidation of Octreotide's mechanism of action relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Receptor Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of Octreotide for different SSTR subtypes by measuring its ability to displace a known radiolabeled ligand.

Methodology

-

Membrane Preparation : Culture cells (e.g., HEK293 or CHO) stably expressing a single human SSTR subtype. Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at high speed to pellet the cell membranes, which are then resuspended and stored at -80°C.

-

Assay Setup : In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.

-

Total Binding : Add assay buffer, cell membranes, and a radioligand (e.g., [¹²⁵I-Tyr³]-Octreotide) at a concentration near its Kd.

-

Non-Specific Binding (NSB) : Add the same components as total binding, plus a high concentration (e.g., 1 µM) of an unlabeled ligand (e.g., native somatostatin) to saturate the receptors.

-

Competitive Binding : Add membranes, radioligand, and serial dilutions of the test compound (Octreotide).

-

-

Incubation : Incubate the plate for 60-120 minutes at room temperature or 37°C to allow the binding to reach equilibrium.

-

Filtration : Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting : Dry the filters, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of Octreotide. Fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This assay measures Octreotide's ability to inhibit adenylyl cyclase activity by quantifying the reduction in intracellular cAMP levels.

Methodology

-

Cell Culture : Seed cells stably expressing the desired SSTR subtype (e.g., SSTR2) into a 96-well plate and grow to 80-90% confluency.

-

Assay Procedure : Wash the cells and pre-incubate them with various concentrations of Octreotide for ~15 minutes at 37°C. This incubation should be done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation : Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, for ~15 minutes at 37°C to induce cAMP production.

-

Lysis and Measurement : Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, typically based on a competitive immunoassay format such as HTRF or AlphaScreen. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis : Plot the cAMP-dependent signal against the log concentration of Octreotide. Use non-linear regression to determine the EC50 value, representing the concentration of Octreotide that causes a half-maximal inhibition of Forskolin-stimulated cAMP production.

GTPγS Binding Assay

This is a functional assay that directly measures the activation of G-proteins by an agonist. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Methodology

-

Membrane Preparation : Prepare cell membranes expressing the SSTR of interest as described for the radioligand binding assay.

-

Assay Setup : In a 96-well plate, combine membranes, various concentrations of the agonist (Octreotide), and GDP in an assay buffer.

-

Reaction Initiation : Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation : Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration : Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Detection : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Plot the amount of bound [³⁵S]GTPγS against the log concentration of Octreotide. Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.

Western Blotting for Signaling Protein Phosphorylation

This technique is used to assess the activation state of key proteins in signaling cascades, such as the MAPK and PI3K/Akt pathways, by detecting their phosphorylation.

Methodology

-

Cell Treatment and Lysis : Culture cells to 70-80% confluency and treat them with Octreotide at various concentrations and for different durations. Wash the cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the total protein concentration of the lysates using a standard method like a BCA or Bradford assay.

-

SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt or anti-phospho-ERK).

-

Detection : Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis : Quantify the band intensities. To normalize the data, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion

Octreotide's therapeutic effects are a direct result of its specific and high-affinity interaction with somatostatin receptors, primarily SSTR2 and SSTR5. This binding event initiates a cascade of well-defined intracellular signaling pathways, mediated by inhibitory G-proteins. The principal mechanisms include the potent inhibition of the adenylyl cyclase/cAMP pathway and the modulation of ion channel activity, which collectively suppress hormone hypersecretion. Furthermore, Octreotide engages with pathways crucial for cell fate, such as the PI3K/Akt and MAPK cascades, to exert its antiproliferative effects. A thorough understanding of these foundational scientific principles, facilitated by the quantitative assays detailed herein, is essential for the continued development and optimization of somatostatin analogs in oncology and endocrinology.

References

A Comprehensive Technical Guide on the Preliminary Therapeutic Potential of Octreotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of Octreotide, a synthetic octapeptide analog of somatostatin. The document focuses on its mechanism of action, key signaling pathways, and experimental data from in vitro and in vivo studies, presenting a valuable resource for professionals in the field of pharmacology and drug development.

Introduction

Octreotide is a potent somatostatin analog with a longer half-life, making it clinically effective for treating various conditions, including acromegaly, neuroendocrine tumors (NETs), and symptoms associated with carcinoid syndrome.[1][2] Its therapeutic effects are primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[3] This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and cell proliferation.[3][4]

Mechanism of Action and Signaling Pathways

Octreotide mimics the natural inhibitory functions of somatostatin. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), Octreotide initiates several downstream signaling cascades.

The primary signaling pathways affected by Octreotide include:

-

Inhibition of Adenylyl Cyclase: Activation of SSTRs by Octreotide leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channel Activity: Octreotide can regulate the activity of various ion channels, which is crucial for its antisecretory effects.

-

Regulation of MAPK and PI3K/Akt Pathways: Octreotide can exert anti-proliferative effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. This can involve the activation of protein tyrosine phosphatases (PTPs) that inactivate key signaling molecules. In pituitary tumor cells, Octreotide has been shown to decrease the phosphorylation of the PI3K regulatory subunit p85, leading to the dephosphorylation of PDK1 and Akt, and subsequent activation of GSK3β.

-

Induction of Tumor Suppressor Genes: Studies have shown that Octreotide can induce the expression of the tumor suppressor gene Zac1 in pituitary tumor cells, which is necessary for its antiproliferative action.

Below is a diagram illustrating the primary signaling pathways activated by Octreotide.

Caption: Octreotide Signaling Pathways

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of Octreotide has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Octreotide

| Cell Line | Assay Type | Endpoint | Octreotide Concentration | Result | Reference |

| Pituitary Tumor Cells (GH3) | Cell Counting | Cell Proliferation | 10 nM | Significant transient inhibition at 24h | |

| Small Intestine NET Cells (CNDT2) | WST-1 Assay | Cell Proliferation | 1 µM | ~20% inhibition after 72h | |

| ZR-75-1 Breast Cancer Cells | In vitro growth assay | Growth Inhibition | Not specified | Significant inhibition of cell growth |

Table 2: In Vivo Efficacy of Octreotide in Animal Models

| Tumor Model | Animal Model | Octreotide Dosage | Treatment Duration | Outcome | Reference |

| MiaPaCa Pancreatic Tumors (subline 21) | Nude Mice | 5 or 50 µg twice daily | 5 weeks | Significant inhibition of tumor growth | |

| ZR-75-1 Breast Tumors | Nude Mice | 50 µg twice daily | 5 weeks | Mean tumor volume was 48% of control | |

| DMBA-induced Mammary Tumors | Rats | 10 µg/kg/h continuous administration | 6 weeks | ~50% reduction in the number of tumors | |

| Orthotopic Human Gastric Cancer (BGC-823 cells) | Nude Mice | 100 µg/kg daily | 8 weeks | Tumor weight reduced by 62.3% (0.77 ± 0.14 g vs. 2.04 ± 0.29 g in control) |

Table 3: Clinical Efficacy of Octreotide in Acromegaly

| Study Population | Dosage | Duration | Key Findings | Reference |

| 103 Acromegalic Patients | 100 µg SC every 8h, up to 1500 µ g/day | 24 months | Mean serum GH fell from 30.9 µg/L to 5.7 µg/L at 3 months. Plasma IGF-I concentrations were normalized in 64% of patients treated for 12-30 months. | |

| 115 Acromegalic Patients | 100 or 250 µg SC every 8h | 6 months | Integrated mean GH levels were reduced to <5 µg/L in 53% (low-dose) and 49% (high-dose) of patients. IGF-1 levels were normalized in 68% (low-dose) and 55% (high-dose) of patients. |

Table 4: Clinical Efficacy of Octreotide in Neuroendocrine Tumors (NETs)

| Study/Trial | Patient Population | Treatment | Key Findings | Reference |

| PROMID | Metastatic Midgut NETs | Octreotide LAR 30 mg vs. Placebo | Median time to tumor progression was 14.3 months in the Octreotide group vs. 6 months in the placebo group. After 6 months, stable disease was observed in 66.7% of the Octreotide group vs. 37.2% of the placebo group. | |

| RADIANT-2 (Placebo Arm) | Progressive NETs | Octreotide LAR | Provides data on progression-free survival and overall survival in patients treated with Octreotide. | |

| Italian Trials in Medical Oncology Group | Metastatic Neuroendocrine Tumors | Octreotide 500 µg or 1000 µg SC 3 times/day | Symptomatic control in 73% of patients and biochemical response in 77%. Disease stabilization for at least 6 months in 27 patients. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to evaluate Octreotide's therapeutic potential.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of Octreotide for different somatostatin receptor subtypes.

Objective: To determine the inhibition constant (Ki) of Octreotide for each SSTR subtype.

Materials:

-

Cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK23)

-

Radioligand (e.g., ¹²⁵I-labeled somatostatin analog)

-

Octreotide

-

Cell culture and membrane preparation buffers

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing one of the five human SSTR subtypes.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Octreotide.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Octreotide concentration.

-

Determine the IC50 value (the concentration of Octreotide that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

- 1. Octreotide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in conditions associated with excessive peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]

The Molecular Architecture of Octreotide's Therapeutic Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly.[1] Its therapeutic efficacy is fundamentally linked to its high-affinity binding to specific subtypes of somatostatin receptors (SSTRs), initiating a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cellular proliferation. This technical guide provides an in-depth exploration of the molecular targets of Octreotide, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Targets: The Somatostatin Receptors

The biological effects of Octreotide are mediated through its interaction with a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5).[2][3] Octreotide exhibits a distinct binding profile, demonstrating high affinity for SSTR2 and SSTR5, moderate to low affinity for SSTR3, and negligible affinity for SSTR1 and SSTR4.[1][4] This selective affinity for SSTR2 is a key determinant of its clinical utility, as many neuroendocrine tumors overexpress this particular receptor subtype.

Quantitative Binding Affinity of Octreotide for Human Somatostatin Receptors

The strength of the interaction between Octreotide and each SSTR subtype is quantified by its binding affinity, typically expressed as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values are indicative of a higher binding affinity. The data presented below has been compiled from in vitro radioligand binding assays.

| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.2 - 2.5 |

| SSTR3 | Low affinity |

| SSTR4 | >100 |

| SSTR5 | Lower affinity than SSTR2 |

Downstream Signaling Pathways

Upon binding to its primary targets, SSTR2 and SSTR5, Octreotide induces a conformational change in the receptor, leading to the activation of inhibitory heterotrimeric G-proteins (Gi/o). This initiates a cascade of downstream signaling events that are predominantly inhibitory in nature.

Key downstream effects include:

-

Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Octreotide binding leads to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in membrane hyperpolarization and a reduction in calcium influx, respectively, which are critical for inhibiting hormone secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can stimulate PTPs, which can dephosphorylate and inactivate key signaling proteins involved in cell growth, such as those in the mitogen-activated protein kinase (MAPK) pathway.

-

Stimulation of Phospholipase C (PLC): In some cellular contexts, SSTR2 activation can also lead to the stimulation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols: Determining Binding Affinity

The quantitative binding affinity of Octreotide to somatostatin receptors is predominantly determined using in vitro radioligand competition binding assays. This robust and sensitive method quantifies the interaction by measuring the ability of unlabeled Octreotide to displace a radiolabeled ligand with known high affinity for the receptor.

Radioligand Competition Binding Assay

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human somatostatin receptor.

-

Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.

-

Competitor Ligand: Unlabeled Octreotide at a range of concentrations.

-

Assay Buffer: A buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

2. Method:

-

Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer with increasing concentrations of unlabeled Octreotide. A parallel set of tubes containing a high concentration of an unlabeled somatostatin analog is used to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a defined time and temperature (e.g., 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through the glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor (Octreotide) concentration.

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of Octreotide that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Off-Target Effects and Other Considerations

While Octreotide's primary therapeutic actions are mediated through SSTRs, it is important to consider other potential physiological effects. Octreotide can influence the secretion of various other hormones, including glucagon, insulin, and thyroid-stimulating hormone (TSH). Clinically, this can manifest as alterations in blood glucose levels and thyroid function. Additionally, Octreotide can reduce gallbladder contractility, which may lead to the formation of gallstones with long-term use. It can also decrease splanchnic blood flow and may affect the absorption of dietary fats and vitamin B12. These effects are generally considered secondary to its primary mechanism of action but are important considerations in its clinical application.

References

Octreotide's Role in Inhibiting Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms by which octreotide, a synthetic somatostatin analog, inhibits the secretion of growth hormone (GH). It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study of endocrine disorders and the development of novel therapeutics. This document details the signaling pathways, presents quantitative data on octreotide's efficacy, and outlines key experimental protocols.

Core Mechanism of Action

Octreotide exerts its inhibitory effect on growth hormone secretion by mimicking the natural hormone somatostatin.[1] It primarily binds with high affinity to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are G-protein coupled receptors (GPCRs) predominantly expressed on somatotroph cells of the anterior pituitary gland.[2][3] The binding of octreotide to these receptors triggers a cascade of intracellular signaling events, ultimately leading to a potent suppression of GH release.[1][2]

Quantitative Data

The efficacy of octreotide in binding to somatostatin receptors and inhibiting growth hormone secretion has been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and clinical investigations.

Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (IC50/Kd in nM) |

| SSTR1 | 875 | 290 - 1140 |

| SSTR2 | 0.57 | 0.2 - 2.5 |

| SSTR3 | 26.8 | 4.4 - 34.5 |

| SSTR4 | >1000 | >1000 |

| SSTR5 | 6.8 | 5.6 - 32 |

| Data presented as inhibition constants (Ki) and/or 50% inhibitory concentrations (IC50) or dissociation constants (Kd). Lower values indicate higher binding affinity. |

Table 2: In Vitro Inhibition of Growth Hormone Secretion by Octreotide

| Cell Type | Octreotide Concentration | Duration of Treatment | % GH Inhibition (Mean ± SD) | Reference |

| Human Somatotroph Tumor Primary Cultures | 10 nM | 72 hours | 35.4% ± 11.1 | |

| Rat GH3 Pituitary Tumor Cells | 10 nM - 100 nM | 72 hours | Ranged from 8.5% to 73.7% | |

| Human GH-secreting Pituitary Adenoma Cells | 10 nM | 24 hours | Varies by adenoma |

Table 3: Clinical Efficacy of Octreotide in Patients with Acromegaly

| Study Population | Octreotide Dosage | Duration | Mean GH Reduction | Mean IGF-1 Reduction | Reference |

| 115 Acromegalic Patients | 300 µ g/day (subcutaneous) | 6 months | From 39 ± 13 µg/L to 15 ± 4 µg/L | To 2100 ± 300 U/L | |

| 115 Acromegalic Patients | 750 µ g/day (subcutaneous) | 6 months | From 29 ± 5 µg/L to 9 ± 2 µg/L | To 2500 ± 400 U/L | |

| 12 Acromegalic Patients | 300 µ g/day (subcutaneous) | 4 weeks | From 14.5 ± 6.2 µg/L to 4.9 ± 1.9 µg/L | - | |

| 2 Acromegalic Patients (Ectopic GHRH) | 1000 µ g/day (continuous subcutaneous infusion) | Chronic | From 31.5 ± 3.5 µg/L to 9.5 ± 1.5 µg/L | From 5.9 x 10³ U/L to 2.5 x 10³ U/L |

Signaling Pathways

The binding of octreotide to SSTR2 and SSTR5 initiates a series of intracellular signaling cascades mediated by inhibitory G-proteins (Gi/o). These pathways converge to suppress GH secretion through multiple mechanisms.

Figure 1: Octreotide's core signaling pathways leading to the inhibition of growth hormone secretion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of octreotide with somatostatin receptors and its downstream effects on intracellular signaling and hormone secretion.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of octreotide to specific somatostatin receptor subtypes.

Figure 2: Experimental workflow for determining the binding affinity of octreotide.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human somatostatin receptor.

-

Reagent Preparation: A high-affinity radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) is used as the radioligand. A range of concentrations of unlabeled octreotide are prepared by serial dilution.

-

Incubation: A fixed concentration of the radioligand and a fixed amount of the cell membrane preparation are incubated with increasing concentrations of unlabeled octreotide in an appropriate assay buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin. The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters under a vacuum to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the octreotide concentration. The IC50 value (the concentration of octreotide that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Growth Hormone Secretion Assay

This assay measures the direct inhibitory effect of octreotide on GH secretion from pituitary cells in culture.

Methodology:

-

Cell Culture: Primary cultures of human pituitary adenoma cells or a rat pituitary tumor cell line (e.g., GH3) are cultured in appropriate media.

-

Treatment: The cells are treated with various concentrations of octreotide or a vehicle control for a specified period (e.g., 24-72 hours).

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

-

GH Quantification: The concentration of GH in the supernatant is measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of GH secreted in the presence of octreotide is compared to the vehicle control to determine the percentage of inhibition.

Measurement of Intracellular cAMP Levels

This assay is used to assess the effect of octreotide on the adenylyl cyclase signaling pathway.

Methodology:

-

Cell Culture and Treatment: Pituitary cells (e.g., AtT20) are cultured and then treated with octreotide for a short period (e.g., 15 minutes).

-

Stimulation: The cells are then stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The level of cAMP in octreotide-treated cells is compared to that in untreated but stimulated cells to determine the extent of inhibition of adenylyl cyclase activity.

Western Blot Analysis of MAPK (ERK) and PI3K (Akt) Signaling Pathways

This technique is used to determine the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways following octreotide treatment.

Figure 3: Experimental workflow for Western blot analysis of signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Pituitary tumor cells are treated with octreotide for various time points. Following treatment, the cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK1/2 or phospho-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion

Octreotide is a potent inhibitor of growth hormone secretion, acting primarily through high-affinity binding to SSTR2 and SSTR5 on pituitary somatotrophs. Its mechanism of action involves the activation of inhibitory G-proteins, leading to the suppression of the adenylyl cyclase/cAMP pathway, modulation of ion channel activity, and regulation of the PI3K/Akt and MAPK signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular pharmacology of octreotide and to explore the potential of novel somatostatin analogs in the treatment of GH-related disorders.

References

The Antiproliferative and Pro-Apoptotic Effects of Octreotide on Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide, a synthetic octapeptide analogue of the natural hormone somatostatin, has emerged as a cornerstone in the management of various tumors, particularly neuroendocrine neoplasms.[1] Its therapeutic efficacy stems from its ability to bind to somatostatin receptors (SSTRs) expressed on tumor cells, thereby initiating a cascade of intracellular events that culminate in the inhibition of tumor growth and induction of programmed cell death (apoptosis). This technical guide provides an in-depth overview of the fundamental research concerning octreotide's impact on tumor cells, with a focus on its mechanism of action, key signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

Octreotide exerts its antitumor effects through both direct and indirect mechanisms.[2] Indirectly, it inhibits the secretion of various growth factors and hormones that promote tumor proliferation.[2] Directly, octreotide binds to SSTRs, with a high affinity for subtype 2 (SSTR2) and moderate affinity for SSTR5, initiating intracellular signaling cascades that modulate cellular processes critical for tumor survival and growth.[3][4]

Somatostatin Receptor Binding

The initial and most critical step in octreotide's mechanism of action is its binding to SSTRs on the tumor cell surface. This interaction is characterized by high affinity and specificity, particularly for SSTR2.

Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (IC50/Kd in nM) |

| SSTR1 | 875 | 290 - 1140 |

| SSTR2 | 0.57 | 0.2 - 2.5 |

| SSTR3 | 26.8 | Low affinity |

| SSTR4 | >1000 | >100 |

| SSTR5 | 6.8 | Lower affinity than SSTR2 |

Note: Lower Ki and IC50/Kd values indicate higher binding affinity.

Key Signaling Pathways Modulated by Octreotide

Upon binding to SSTRs, octreotide triggers a series of intracellular signaling events that collectively contribute to its antitumor activity. The two primary pathways affected are the PI3K/Akt and MAPK signaling cascades.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Octreotide has been shown to inhibit this pathway, leading to a reduction in pro-survival signals and an increase in pro-apoptotic signals.

Figure 1: Octreotide's Inhibition of the PI3K/Akt Signaling Pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Octreotide has been demonstrated to inhibit the MAPK pathway, contributing to its antiproliferative effects.

Figure 2: Octreotide's Modulation of the MAPK Signaling Pathway.

In Vitro Effects of Octreotide on Tumor Cells

A substantial body of in vitro research has demonstrated the direct antiproliferative and pro-apoptotic effects of octreotide on a variety of cancer cell lines.

Antiproliferative Effects

Octreotide has been shown to inhibit the proliferation of tumor cells in a dose- and time-dependent manner. This is often quantified by determining the half-maximal inhibitory concentration (IC50).

Table 2: Antiproliferative Effects of Octreotide on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| SGC-7901 | Gastric Cancer | ³H-thymidine incorporation | 1 x 10⁻⁵ M - 1 x 10⁻⁹ M | Significant decrease in a concentration-dependent manner | |

| FTC133 | Follicular Thyroid Cancer | MTT Assay | 100 nmol to 1 µmol/mL | Inhibition of growth | |

| GH3 | Rat Pituitary Tumor | Flow Cytometry | 100 ng/ml and 1000 ng/ml | Maximal reduction of 19.4% and 22.4% respectively |

Induction of Apoptosis and Cell Cycle Arrest

Octreotide induces apoptosis in tumor cells, a key mechanism of its antitumor activity. Furthermore, it can cause cell cycle arrest, primarily at the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.

Table 3: Pro-Apoptotic and Cell Cycle Arrest Effects of Octreotide

| Cell Line | Cancer Type | Parameter Measured | Octreotide Concentration | Result | Reference |

| HepG2 | Human Hepatoma | Early Apoptosis (Annexin-V positive) | 10⁻⁸ mol/L | 7.2% ± 1.4% | |

| HepG2 | Human Hepatoma | Late Apoptosis (Annexin-V/PI positive) | 10⁻⁸ mol/L | 15.3% ± 2.7% | |

| Human Somatotroph Tumor Cells | Pituitary Tumor | Caspase-3 Activity | 10 nM | 160% ± 20% of basal | |

| CT26 | Mouse Colon Adenocarcinoma | Cells in G0/G1 Phase | - | Significant increase | |

| GH3 | Rat Pituitary Tumor | Cells in G0/G1 Phase (24h) | 100 ng/ml | 7.1% ± 1.4% increase |

In Vivo and Clinical Efficacy of Somatostatin Analogues

The antitumor effects of octreotide and other somatostatin analogues observed in vitro have been corroborated in preclinical animal models and pivotal clinical trials.

Preclinical In Vivo Studies

In xenograft models, octreotide has been shown to significantly inhibit tumor growth. For instance, in a study using a gastric cancer xenograft model in nude mice, octreotide treatment resulted in a 62.3% reduction in tumor weight compared to the control group.

Clinical Trials

Large, randomized, placebo-controlled clinical trials have provided robust evidence for the antiproliferative effects of somatostatin analogues in patients with neuroendocrine tumors (NETs).

Table 4: Key Results from Pivotal Clinical Trials of Somatostatin Analogues

| Trial | Drug | Patient Population | Primary Endpoint | Result | Reference |

| PROMID | Octreotide LAR | Metastatic midgut NETs | Time to Tumor Progression | Median TTP: 14.3 months (Octreotide) vs. 6 months (Placebo) | |

| CLARINET | Lanreotide | Metastatic enteropancreatic NETs | Progression-Free Survival | Median PFS: Not reached (Lanreotide) vs. 18.0 months (Placebo) |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the impact of octreotide on tumor cells.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Octreotide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of octreotide and a vehicle control for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Figure 3: Workflow for the MTT Cell Proliferation Assay.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

10X Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with octreotide.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Figure 4: Workflow for Apoptosis Analysis by Flow Cytometry.

Conclusion

Octreotide's impact on tumor cells is a multifaceted process initiated by its high-affinity binding to somatostatin receptors, particularly SSTR2. This interaction triggers the inhibition of key signaling pathways, including the PI3K/Akt and MAPK cascades, leading to a reduction in cell proliferation and the induction of apoptosis. The quantitative data from in vitro and in vivo studies, supported by robust clinical trial results, firmly establish the antiproliferative efficacy of octreotide and other somatostatin analogues in the treatment of neuroendocrine and other tumors. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate mechanisms of octreotide's action and to explore its therapeutic potential in a broader range of malignancies.

References

Understanding the pharmacokinetics and pharmacodynamics of Octreotide

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Octreotide

Introduction

Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin.[1][2] It was first synthesized in 1979 and is a more potent inhibitor of growth hormone (GH), glucagon, and insulin than the natural hormone.[1] Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[1][3] This binding initiates a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and modulation of cell proliferation. Clinically, octreotide is used in the management of acromegaly, symptoms associated with neuroendocrine tumors (NETs) such as carcinoid syndrome and vasoactive intestinal peptide-secreting tumors (VIPomas), and certain types of diarrhea. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of octreotide, detailed experimental protocols for its study, and visual representations of its mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of octreotide describes its absorption, distribution, metabolism, and excretion (ADME). These properties can vary based on the formulation (e.g., immediate-release subcutaneous injection, long-acting intramuscular depot, or oral capsules).

Absorption

Following subcutaneous (SC) administration, octreotide is rapidly and completely absorbed, with 100% bioavailability. Peak plasma concentrations are typically reached within 30 to 40 minutes. The bioavailability of the intramuscular (IM) long-acting release (LAR) formulation is approximately 60-63% of the SC dose. An oral formulation of octreotide has also been developed, which utilizes a transient permeation enhancer to facilitate absorption.

Distribution

Octreotide is distributed throughout the body, with a volume of distribution (Vdss) estimated to be between 13.6 L and 30 L in healthy volunteers. Approximately 65% of the drug is bound to plasma proteins, primarily lipoproteins and to a lesser extent, albumin.

Metabolism

Octreotide is extensively metabolized, primarily in the liver. Due to its peptide nature, it is subject to enzymatic degradation.

Excretion

The elimination of octreotide from plasma is relatively rapid, with an apparent half-life of 1.7 to 1.9 hours for the immediate-release formulation. Clearance is approximately 7-10 L/h in healthy individuals. About 32% of a dose is excreted unchanged in the urine.

Table 1: Summary of Octreotide Pharmacokinetic Parameters

| Parameter | Value | Route of Administration | Population | Citation |

| Bioavailability | 100% | Subcutaneous (SC) | Healthy Volunteers | |

| 60-63% | Intramuscular (IM) | - | ||

| Time to Peak (Tmax) | 0.4 - 0.7 hours (30 mins) | Subcutaneous (SC) | Healthy Volunteers | |

| 1.67 - 2.5 hours | Oral | Acromegaly Patients | ||

| Volume of Distribution (Vdss) | 13.6 - 30 L | Intravenous (IV) | Healthy Volunteers | |

| 21.6 ± 8.5 L | Subcutaneous (SC) | Acromegaly Patients | ||

| Protein Binding | ~65% | - | Healthy Volunteers | |

| Elimination Half-Life (t½) | 1.7 - 1.9 hours (100 mins) | Subcutaneous (SC) | Healthy Volunteers | |

| 3.19 - 4.47 hours | Oral | Acromegaly Patients | ||

| Total Body Clearance | 7 - 10 L/h | Intravenous (IV) | Healthy Volunteers | |

| Excretion | ~32% unchanged in urine | - | - |

Pharmacodynamics

The pharmacodynamic effects of octreotide are mediated through its interaction with somatostatin receptors, which are G-protein coupled receptors (GPCRs).

Mechanism of Action

Octreotide mimics the actions of natural somatostatin. Its primary mechanism involves binding to SSTRs, predominantly SSTR2 and SSTR5. This receptor binding activates inhibitory G-proteins (Gi/o), which in turn modulate several intracellular signaling pathways. The key downstream effects include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of SSTRs leads to the opening of potassium channels (causing hyperpolarization) and the closing of L-type calcium channels, which inhibits hormone and neurotransmitter secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): PTPs like SHP-1 can dephosphorylate and inactivate key signaling molecules involved in cell growth, such as those in the PI3K/Akt and MAPK pathways, leading to anti-proliferative effects.

These actions collectively result in the potent inhibition of the secretion of numerous hormones, including growth hormone (GH), thyroid-stimulating hormone (TSH), insulin, glucagon, and various gastroenteropancreatic peptides like gastrin and vasoactive intestinal peptide (VIP).

Table 2: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (IC50, nM) | Citation |

| SSTR1 | >1000 | |

| SSTR2 | 0.2 - 2.5 | |

| SSTR3 | Moderate Affinity | |

| SSTR4 | >100 | |

| SSTR5 | Moderate Affinity (Lower than SSTR2) |

Note: Data represents the concentration of Octreotide required to inhibit 50% of radioligand binding in vitro.

Signaling Pathway Visualization

The following diagram illustrates the primary signaling cascade initiated by octreotide binding to the SSTR2 receptor.

Experimental Protocols

The quantification of octreotide in biological matrices and the characterization of its receptor interactions are performed using various sophisticated analytical and cell-based techniques.

Quantification of Octreotide in Plasma by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining octreotide concentrations in plasma, crucial for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Spike plasma samples (standards, quality controls, and unknowns) with an internal standard (IS), such as a stable isotope-labeled version of octreotide ([¹³C₆Phe³] octreotide).

-

Condition an SPE cartridge (e.g., Oasis WCX) with methanol and then water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with an appropriate buffer to remove interfering substances like phospholipids.

-

Elute octreotide and the IS from the cartridge using an elution solvent (e.g., a mixture of methanol and formic acid).

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Inject the reconstituted sample into an Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.

-

Use a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18) for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The total run time is typically short, around 7-10 minutes.

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for octreotide (e.g., m/z 510.3 → 120.1) and the internal standard.

-

Quantify octreotide by comparing the peak area ratio of the analyte to the IS against a calibration curve constructed from standards of known concentrations.

-

Workflow for LC-MS/MS Quantification

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki or IC50) of a compound for a specific receptor subtype.

Methodology:

-

Materials:

-

Cell Membranes: Prepare membranes from cell lines (e.g., CHO-K1 or HEK293) engineered to express a single subtype of the human somatostatin receptor (SSTR1-5).

-

Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.

-

Competitor: Unlabeled octreotide at various concentrations.

-

Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.

-

-

Assay Procedure:

-

In a multi-well plate, incubate a fixed amount of cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled octreotide to compete with the radioligand for binding to the receptors.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled somatostatin).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (octreotide) concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of octreotide that inhibits 50% of the specific binding of the radioligand).

-

Cell-Based Functional Assays

These assays measure the downstream consequences of receptor activation, providing information on the functional potency (EC50) and efficacy of a ligand.

cAMP Accumulation Assay:

-

Principle: Measures the ability of octreotide to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

-

Method:

-

Use cells expressing the target SSTR (e.g., SSTR2).

-

Stimulate the cells with an agent that increases cAMP production, such as forskolin.

-

Co-incubate the cells with varying concentrations of octreotide.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

-

The potency of octreotide is determined by its ability to inhibit the forskolin-stimulated cAMP accumulation.

-

Receptor Internalization Assay:

-

Principle: Measures the ligand-induced trafficking of the receptor from the cell surface into the cell interior.

-

Method:

-

Use cells expressing a fluorescently tagged SSTR (e.g., SSTR5-GFP).

-

Treat the cells with varying concentrations of octreotide.

-

Monitor the redistribution of the fluorescent signal from the cell membrane to intracellular vesicles over time using fluorescence microscopy or a high-content imaging system.

-

Quantify the degree of internalization to assess ligand efficacy.

-

References

An In-depth Technical Guide to the Binding Affinity of Octreotide to Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Octreotide, a synthetic octapeptide analog of somatostatin, to the five human somatostatin receptor subtypes (SSTR1-5). Its therapeutic efficacy, particularly in the management of neuroendocrine tumors and acromegaly, is directly correlated with its high-affinity binding to these receptors, especially the SSTR2 subtype.[1]

Quantitative Binding Affinity Data

The binding affinity of Octreotide for the different somatostatin receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, consistently demonstrate a distinct selectivity profile for Octreotide. Lower values are indicative of a higher binding affinity.[1][2]

Table 1: Binding Affinity (IC50 in nM) of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR1 | >1000[2][3] |

| SSTR2 | 0.2 - 2.5 |

| SSTR3 | Low affinity |

| SSTR4 | >100 |

| SSTR5 | Lower affinity than SSTR2 |

Table 2: Binding Affinity (Ki in nM) of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki in nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.6 |

| SSTR3 | 79 |

| SSTR4 | >1000 |

| SSTR5 | 15 |

Note: The exact values can vary slightly between studies due to different experimental conditions.

As the data indicates, Octreotide demonstrates a pronounced selectivity for the SSTR2 subtype, with significantly lower or negligible affinity for SSTR1 and SSTR4. While it also binds to SSTR5 and SSTR3, its affinity for SSTR2 is considerably higher. This high affinity and selectivity for SSTR2 form the basis of its clinical utility in the diagnosis and treatment of neuroendocrine tumors, which frequently overexpress this receptor subtype.

Experimental Protocols: Radioligand Competition Binding Assay

The most common method to determine the binding affinity of a non-radiolabeled ligand like Octreotide is the radioligand competition binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand with a known high affinity for the receptor.

1. Materials:

-

Cell Membranes: Membranes are prepared from cell lines (e.g., CHO-K1 or HEK293 cells) that have been genetically engineered to stably express a single subtype of the human somatostatin receptor.

-

Radioligand: A high-affinity radiolabeled somatostatin analog is used, such as [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide.

-

Competitor: Unlabeled Octreotide at varying concentrations.

-

Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.

-

Filtration Apparatus: To separate bound from free radioligand.

2. Procedure:

-

Incubation: A fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled Octreotide.

-

Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

3. Quantification and Data Analysis:

-

Measurement: The radioactivity retained on each filter is measured using a gamma counter.

-

Data Plotting: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor (Octreotide) concentration.

-

IC50 Determination: A sigmoidal dose-response curve is generated from the plotted data, and the IC50 value is determined. The IC50 is the concentration of Octreotide that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualizations